molecular formula C17H22N4S B5694362 N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide

N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide

货号 B5694362
分子量: 314.5 g/mol
InChI 键: GLRJYEQAQWEQIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,3-dimethyl-6-quinoxalinyl)-4-methyl-1-piperidinecarbothioamide, commonly known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA subtype. This compound has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders.

作用机制

DMQX is a competitive antagonist of the AMPA receptor, which is a subtype of the ionotropic glutamate receptor. By binding to the receptor, DMQX prevents the activation of the receptor by glutamate, thereby blocking the excitatory effects of the neurotransmitter. This mechanism of action is believed to underlie the potential therapeutic effects of DMQX in neurological and psychiatric disorders.
Biochemical and Physiological Effects
DMQX has been shown to have a number of biochemical and physiological effects. In animal studies, DMQX has been shown to reduce seizure activity, suggesting a potential therapeutic role in epilepsy. DMQX has also been shown to reduce depressive-like behavior in animal models, suggesting a potential role in the treatment of depression. Additionally, DMQX has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of addiction.

实验室实验的优点和局限性

DMQX has several advantages for use in lab experiments. It is a highly selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor without affecting other neurotransmitter systems. Additionally, DMQX has a long half-life, which allows for sustained blockade of the receptor. However, DMQX has several limitations for use in lab experiments. It is a relatively large molecule, which can limit its ability to cross the blood-brain barrier. Additionally, DMQX has a relatively low solubility in water, which can limit its use in certain experimental protocols.

未来方向

There are several possible future directions for research on DMQX. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing novel analogs of DMQX with improved pharmacological properties. Additionally, future research could explore the potential therapeutic applications of DMQX in other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, future research could explore the potential use of DMQX as a tool for investigating the role of the AMPA receptor in the brain.
Conclusion
DMQX is a potent and selective antagonist of the AMPA receptor that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. Its mechanism of action involves blocking the excitatory effects of glutamate, which is believed to underlie its therapeutic effects. DMQX has several advantages for use in lab experiments, but also has several limitations. Possible future directions for research on DMQX include optimizing the synthesis method, developing novel analogs, exploring new therapeutic applications, and investigating its use as a research tool.

合成方法

DMQX can be synthesized using a multi-step process starting from 2,3-dimethylquinoxaline. The first step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the quinoxaline ring. The resulting compound is then reacted with 4-methylpiperidine-1-carbothioamide to yield DMQX. The final product can be purified using column chromatography.

科学研究应用

DMQX has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders, including epilepsy, depression, and addiction. In animal studies, DMQX has been shown to block the excitatory effects of glutamate, which is believed to play a key role in the development and progression of these disorders.

属性

IUPAC Name

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4S/c1-11-6-8-21(9-7-11)17(22)20-14-4-5-15-16(10-14)19-13(3)12(2)18-15/h4-5,10-11H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRJYEQAQWEQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=CC3=NC(=C(N=C3C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylquinoxalin-6-yl)-4-methylpiperidine-1-carbothioamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。